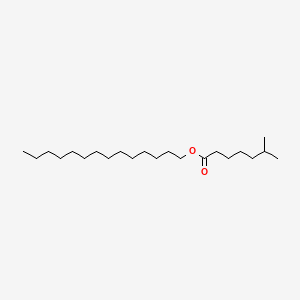
Tetradecyl isooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecyl isooctanoate is an ester compound with the molecular formula C22H44O2. It is commonly used in various industrial and cosmetic applications due to its emollient properties. This compound is known for its ability to provide a smooth and silky feel to formulations, making it a popular ingredient in skincare and personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecyl isooctanoate is typically synthesized through the esterification reaction between tetradecanol (myristyl alcohol) and isooctanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the reactants under reflux to remove water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Tetradecyl isooctanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of tetradecanol and isooctanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), heat.
Transesterification: Alcohol (e.g., methanol), acid or base catalyst, heat.
Major Products Formed
Hydrolysis: Tetradecanol and isooctanoic acid.
Transesterification: New ester and alcohol depending on the reactants used.
Scientific Research Applications
Tetradecyl isooctanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Used as a solvent and reagent in organic synthesis and polymer chemistry.
Biology: Employed in the formulation of biological assays and as a carrier for active ingredients in drug delivery systems.
Medicine: Utilized in the development of topical formulations and transdermal delivery systems due to its skin-penetrating properties.
Industry: Widely used in the cosmetic industry as an emollient in skincare products, lotions, and creams .
Mechanism of Action
The mechanism of action of tetradecyl isooctanoate primarily involves its interaction with the lipid bilayers of the skin. It enhances the permeability of the skin, allowing for better absorption of active ingredients. The compound’s emollient properties help to maintain skin hydration by forming a protective barrier on the skin’s surface, reducing water loss .
Comparison with Similar Compounds
Similar Compounds
- Tetradecyl isocyanate
- Octyl isocyanate
- Hexyl isocyanate
- Dodecyl isocyanate
- Hexadecyl isocyanate
Uniqueness
Tetradecyl isooctanoate stands out due to its excellent emollient properties and compatibility with a wide range of cosmetic ingredients. Unlike some similar compounds, it provides a non-greasy, silky feel, making it highly desirable in personal care formulations. Its ability to enhance skin permeability also sets it apart from other esters .
Properties
CAS No. |
84878-27-3 |
|---|---|
Molecular Formula |
C22H44O2 |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
tetradecyl 6-methylheptanoate |
InChI |
InChI=1S/C22H44O2/c1-4-5-6-7-8-9-10-11-12-13-14-17-20-24-22(23)19-16-15-18-21(2)3/h21H,4-20H2,1-3H3 |
InChI Key |
SKIYWRPMZOWGGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















